molecular formula C22H15BrN2O2 B2711032 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide CAS No. 332177-98-7

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide

Cat. No. B2711032
CAS RN: 332177-98-7
M. Wt: 419.278
InChI Key: IFVIYJDOSBNXKD-UHFFFAOYSA-N
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Description

“N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide” is a chemical compound . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Scientific Research Applications

Antiviral and Cytotoxic Activities

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide has been evaluated for its antiviral activity. A study by Selvam et al. (2010) on 2,3-disubstituted quinazolin-4(3H)-ones, which include similar compounds, demonstrated antiviral activity against Herpes simplex and vaccinia viruses. This indicates potential applications of these compounds in developing antiviral treatments (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Chemical Synthesis and Modification

The compound also plays a role in chemical synthesis and modification. Grigorjeva and Daugulis (2015) developed a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides, which includes compounds like N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide. This process is significant for creating chemically modified compounds with potential applications in various fields, including pharmaceuticals and materials science (Grigorjeva & Daugulis, 2015).

Antitumor Activity

In the realm of cancer research, Bavetsias et al. (2002) investigated the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent. Their study explored the increase in aqueous solubility and cytotoxicity of these compounds, suggesting the potential of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide derivatives in developing antitumor drugs (Bavetsias et al., 2002).

properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22(27)24-18)25-21(26)15-9-5-2-6-10-15/h1-13H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVIYJDOSBNXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide

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